N,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
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Overview
Description
N~1~,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound features a benzenesulfonamide core with additional methyl and pyrazolyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.
Attachment of the Pyrazole Ring to the Benzenesulfonamide Core: The pyrazole ring is then attached to the benzenesulfonamide core through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the sulfonyl chloride group of the benzenesulfonamide.
Methylation: The final step involves methylation of the nitrogen atoms using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~1~,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N1,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE involves inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
N~1~,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
N,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H17N3O2S/c1-11-4-6-13(7-5-11)19(17,18)15(2)10-12-8-9-14-16(12)3/h4-9H,10H2,1-3H3 |
InChI Key |
DRFMDRGZEIFYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=NN2C |
Origin of Product |
United States |
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